

A Technical Guide to 5-Iodopyridine-2-carbonitrile: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Cyano-5-iodopyridine

Cat. No.: B1415159

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Abstract

5-Iodopyridine-2-carbonitrile, a halogenated pyridine derivative, is a pivotal building block in contemporary organic synthesis and medicinal chemistry. Its unique electronic and steric properties, arising from the juxtaposition of an electron-withdrawing nitrile group and a versatile iodine substituent, render it an invaluable precursor for creating complex molecular architectures. This guide provides an in-depth analysis of the compound's nomenclature, physicochemical properties, synthesis, and characteristic reactivity. Furthermore, it explores its critical applications in drug discovery and materials science, offering field-proven insights for researchers, chemists, and drug development professionals. Detailed protocols, safety information, and mechanistic diagrams are included to furnish a comprehensive resource for laboratory applications.

Chemical Identity and Physicochemical Properties

IUPAC Nomenclature and CAS Registration

The compound commonly known as **2-Cyano-5-iodopyridine** is systematically named 5-Iodopyridine-2-carbonitrile according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. Other recognized synonyms include 5-Iodopicolinonitrile.^{[1][2]} It is uniquely identified for commercial and research purposes by its CAS (Chemical Abstracts Service) Registry Number: 41960-47-8.^[3]

Molecular Structure and Key Identifiers

The structure consists of a pyridine ring substituted at the 2-position with a nitrile ($-C\equiv N$) group and at the 5-position with an iodine ($-I$) atom. This arrangement is critical to its reactivity, with the electron-withdrawing nature of the nitrile group influencing the reactivity of the C-I bond.

- Molecular Formula: $C_6H_3IN_2$ [3]
- Molecular Weight: 230.01 g/mol [3]
- Canonical SMILES: C1=CC(=NC=C1I)C#N [2]
- InChI Key: JMFSIRGELWNSRE-UHFFFAOYSA-N [1]

Physicochemical Data

The physical and chemical properties of 5-Iodopyridine-2-carbonitrile are essential for its handling, storage, and application in synthesis. The compound is typically a solid at room temperature. [1][4]

Property	Value	Source(s)
Appearance	Solid (e.g., powder)	[1][4]
Molecular Weight	230.01 g/mol	[3][5]
Molecular Formula	$C_6H_3IN_2$	[3][5]
Purity	Typically $\geq 95\%$	[5][6]
pKa (Predicted)	-2.34 ± 0.10	[2]
Topological Polar Surface Area	36.7 \AA^2	[2]

Synthesis and Purification

Key Synthetic Pathways

The synthesis of 5-Iodopyridine-2-carbonitrile can be achieved through several routes, most commonly starting from readily available aminopyridines or bromopyridines.

- From 2-Amino-5-iodopyridine (Sandmeyer-type Reaction): A robust and common method involves the diazotization of 2-amino-5-iodopyridine, followed by a cyanation reaction. The amino group is converted into a diazonium salt, which is then displaced by a cyanide nucleophile. This classic transformation is a reliable method for introducing the nitrile functionality onto the pyridine ring.
- From 5-Bromo-2-cyanopyridine (Halogen Exchange): Finkelstein-type reactions can be employed where the bromo-substituent on 5-Bromo-2-cyanopyridine is exchanged for iodine using an iodide salt like sodium iodide (NaI). This route is advantageous if the bromo-precursor is more accessible or cost-effective.^[6]

Detailed Experimental Protocol: Synthesis from 2-Amino-5-iodopyridine

This protocol describes a representative lab-scale synthesis via the Sandmeyer reaction.

Objective: To synthesize 5-Iodopyridine-2-carbonitrile from 2-Amino-5-iodopyridine.

Materials:

- 2-Amino-5-iodopyridine
- Hydrochloric acid (HCl), concentrated
- Sodium nitrite (NaNO_2)
- Copper(I) cyanide (CuCN)
- Sodium cyanide (NaCN)
- Dichloromethane (DCM)
- Sodium bicarbonate (NaHCO_3), saturated solution
- Magnesium sulfate (MgSO_4), anhydrous
- Ice

Procedure:

- **Diazotization:** In a three-neck flask equipped with a mechanical stirrer and thermometer, suspend 2-amino-5-iodopyridine in an aqueous solution of HCl at 0-5°C using an ice bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO_2) dropwise, ensuring the temperature remains below 5°C. The formation of the diazonium salt is indicated by a change in the solution's appearance.
- **Cyanation:** In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water. Cool this solution in an ice bath.
- Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen evolution will be observed.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) for 1-2 hours to ensure the reaction goes to completion.
- **Work-up and Purification:** Cool the mixture and extract the product into dichloromethane.
- Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure 5-iodopyridine-2-carbonitrile.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of 5-iodopyridine-2-carbonitrile stems from the distinct reactivity of its two functional groups. The iodine atom at the 5-position serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, while the nitrile group can undergo various transformations.

The Duality of Functional Groups

- **C-I Bond:** The carbon-iodine bond is relatively weak and highly polarizable, making the 5-position of the pyridine ring susceptible to oxidative addition by transition metals like palladium. This is the mechanistic cornerstone for its use in cross-coupling reactions.
- **Nitrile Group:** The cyano group is a strong electron-withdrawing group, which influences the electron density of the pyridine ring. It can also be hydrolyzed to a carboxylic acid or reduced to an amine, offering further synthetic diversification.

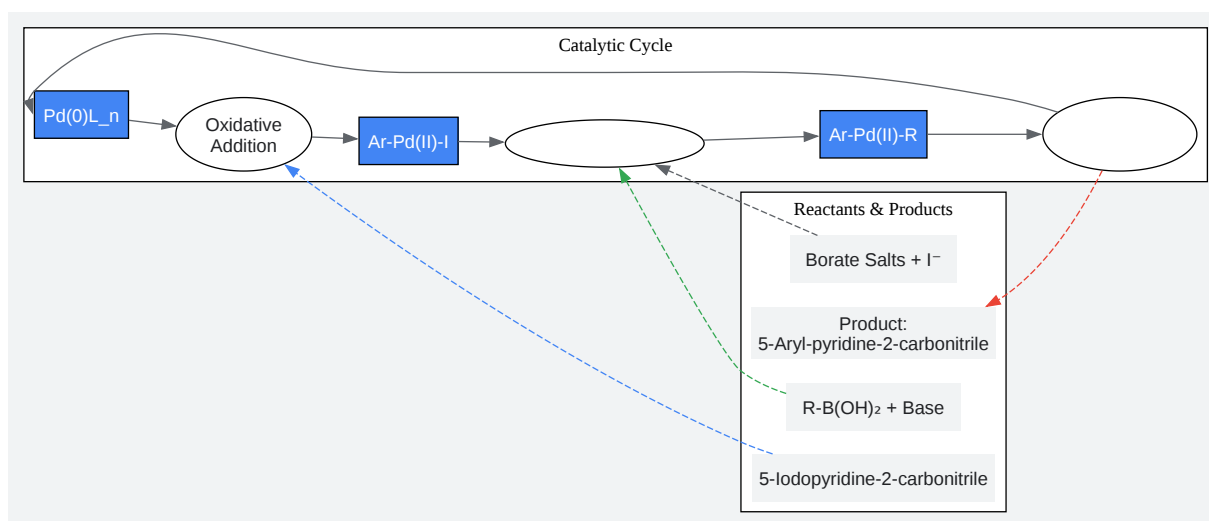
Core Reactions: Transition-Metal-Catalyzed Cross-Coupling

5-Iodopyridine-2-carbonitrile is an ideal substrate for forming new carbon-carbon and carbon-heteroatom bonds.

- **Suzuki-Miyaura Coupling:** Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form biaryl compounds.
- **Sonogashira Coupling:** Palladium and copper co-catalyzed reaction with terminal alkynes to introduce alkynyl substituents.
- **Buchwald-Hartwig Amination:** Palladium-catalyzed reaction with amines to form 5-amino-2-cyanopyridine derivatives.
- **Heck Coupling:** Palladium-catalyzed reaction with alkenes.

Mechanistic Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates the catalytic cycle for a typical Suzuki-Miyaura cross-coupling reaction involving 5-iodopyridine-2-carbonitrile.



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Caption: Catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Development

The versatility of 5-Iodopyridine-2-carbonitrile makes it a valuable intermediate in several high-value research areas.^[7]

Drug Discovery and Medicinal Chemistry

Halogenated heterocycles are privileged scaffolds in drug design.^[7] This compound is a key precursor for synthesizing a wide range of biologically active molecules. The pyridine core is present in numerous approved drugs, and the ability to functionalize the 5-position allows for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and

pharmacokinetic properties. It is used in the synthesis of inhibitors for various enzymes and as a building block for compounds targeting neurological disorders and cancer.[\[5\]](#)[\[8\]](#)

Materials Science

The rigid, planar structure of the pyridine ring and its unique electronic properties make it a candidate for the synthesis of organic electronic materials. By incorporating it into larger conjugated systems via cross-coupling reactions, researchers can develop novel organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Safety, Handling, and Storage


As with any laboratory chemical, proper handling of 5-Iodopyridine-2-carbonitrile is paramount to ensure safety.

Hazard Identification

Based on available safety data sheets (SDS), the compound is classified with the following hazards:

- Acute Toxicity, Oral (Category 4): Harmful if swallowed.[\[9\]](#)[\[10\]](#)
- Skin Irritation (Category 2): Causes skin irritation.[\[9\]](#)[\[10\]](#)
- Eye Irritation (Category 2A): Causes serious eye irritation.[\[9\]](#)[\[10\]](#)
- Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[\[9\]](#)
- Specific target organ toxicity — Single exposure (Category 3): May cause respiratory irritation.[\[9\]](#)[\[10\]](#)

GHS Pictogram:

 alt text

Signal Word: Warning[\[9\]](#)

Recommended Handling and Personal Protective Equipment (PPE)

- Work in a well-ventilated area, preferably within a chemical fume hood.[11][12]
- Wear suitable protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles.[11][12]
- Avoid formation of dust and aerosols.[11][12]
- Wash hands thoroughly after handling.[10]

Storage and Stability

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]
- Keep away from heat, sparks, and open flames.[12]
- The compound is stable under normal storage conditions but should be protected from light and stored under an inert atmosphere (e.g., nitrogen) for long-term stability.[3][13]
- Incompatible with strong oxidizing agents.[13]

Conclusion

5-Iodopyridine-2-carbonitrile is a high-utility building block whose value is derived from its strategically placed and reactive functional groups. Its importance in transition-metal-catalyzed cross-coupling reactions provides a reliable gateway to a vast chemical space, making it an indispensable tool for medicinal chemists and materials scientists. A thorough understanding of its synthesis, reactivity, and handling protocols, as outlined in this guide, is essential for leveraging its full potential in research and development endeavors.

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